molecular formula C6H12O3S B8621763 1-(Isopropylsulfonyl)propan-2-one

1-(Isopropylsulfonyl)propan-2-one

Cat. No. B8621763
M. Wt: 164.22 g/mol
InChI Key: NZUZVTGRLAOMPJ-UHFFFAOYSA-N
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Patent
US05468589

Procedure details

To 2-propanethiol (12.2 g, 0.16 mole), a solution of potassium hydroxide (11.5 g, 0.174 mole) in ethanol (100 ml) was added dropwise at 15° C. or lower, and continued to stir at the same temperature for 24 hours. Then chloroacetone (23.1 g, 0.25 mole) was added dropwise at 10°-15° C., and reacted with stirring at 20° C. for 4 hours. To this mixture, sodium tungstate (0.8 g) was added, 30% hydrogen peroxide (36 g, 0.32 mole) was added dropwise at 45°-55° C., and reacted with stirring at room temperature for 14 hours. The reaction mixture was extracted with methylene chloride (200 ml). The organic layer was washed with H2O, dried over anhydrous MgSO4 and evaporated to give 18.9 g of residual crude 1-(1-methylethylsulfonyl)acetone as a brownish yellow oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:4])[CH3:3].[OH-:5].[K+].Cl[CH2:8][C:9](=[O:11])[CH3:10].[OH:12]O>C(O)C.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:1][CH:2]([S:4]([CH2:8][C:9]([CH3:10])=[O:11])(=[O:12])=[O:5])[CH3:3] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CC(C)S
Name
Quantity
11.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0.8 g
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir at the same temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
STIRRING
Type
STIRRING
Details
with stirring at 20° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reacted
STIRRING
Type
STIRRING
Details
with stirring at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)S(=O)(=O)CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.